Suc-Phe-Leu-Phe-SBzl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

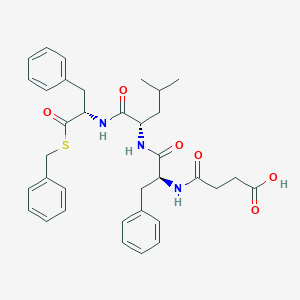

2D Structure

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41)/t28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWLDLIMIAPKLW-DTXPUJKBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Suc-Phe-Leu-Phe-SBzl in Cathepsin G Research: A Substrate-Centric Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G is a neutral serine protease stored in the azurophilic granules of neutrophils and monocytes. Upon inflammation or infection, it is released into the extracellular space where it plays a critical role in host defense, tissue remodeling, and the regulation of inflammatory responses. Its enzymatic activity is implicated in various pathological conditions, including inflammatory diseases and cancer, making it a significant target for therapeutic intervention. The study of cathepsin G's function and the screening for its inhibitors rely on sensitive and specific assays. This technical guide focuses on the peptidyl thiobenzyl ester, Suc-Phe-Leu-Phe-SBzl, a compound frequently referenced in the context of cathepsin G research. While sometimes broadly classified with protease inhibitors, this document clarifies its primary role as a highly sensitive substrate for measuring cathepsin G activity and provides the technical details for its application in research settings.

This compound: A Substrate for Cathepsin G Activity

This compound (Suc-FLF-SBzl) is a synthetic peptide derivative designed to be a specific substrate for chymotrypsin-like serine proteases, with particular sensitivity to cathepsin G.[1] Its structure, featuring a thiobenzyl ester leaving group, allows for the colorimetric detection of enzymatic cleavage. When hydrolyzed by cathepsin G, the thiobenzyl group is released and can react with a chromogenic agent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a quantifiable color change. This property makes it an invaluable tool for kinetic studies and high-throughput screening for cathepsin G inhibitors.

It is crucial to distinguish this compound's role as a substrate from that of a potent inhibitor. While all substrates bind to the enzyme's active site and could be considered extremely weak competitive inhibitors, their primary utility in research is to be turned over by the enzyme to measure its activity. The inhibitory potential of similar peptide thiobenzyl esters against cathepsin G is very low. For instance, a related compound, Suc-Val-Pro-Phe-SBzl, has been reported as an inhibitor but with a very high IC50 value, indicating weak inhibitory activity.[2][3]

Quantitative Data

| Compound | Type | Target Enzyme | IC50 | Ki | Reference |

| Chymostatin | Peptide aldehyde inhibitor | Cathepsin G | - | 1.5 x 10⁻⁷ M | [4] |

| Suc-Val-Pro-PheP-(OPh)2 | Peptidyl phosphonate inhibitor | Cathepsin G | - | - | [5][6] |

Experimental Protocols

The following is a detailed methodology for a typical cathepsin G activity assay using a chromogenic substrate like this compound. This protocol is adapted from established methods for serine protease activity measurement.

Principle

The enzymatic activity of cathepsin G is determined by monitoring the increase in absorbance resulting from the cleavage of the thiobenzyl ester substrate, this compound. The released thiol group reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 405-412 nm. The rate of TNB formation is directly proportional to the cathepsin G activity.

Materials and Reagents

-

Human neutrophil cathepsin G (purified)

-

This compound (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

-

Inhibitor control (e.g., a known cathepsin G inhibitor like chymostatin)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of DTNB in the assay buffer.

-

Dilute the human cathepsin G enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

x µL of Assay Buffer

-

y µL of DTNB solution

-

z µL of the test compound (for inhibitor screening) or vehicle control.

-

-

Add w µL of the diluted cathepsin G solution to initiate the reaction. For a negative control, add assay buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Add v µL of the this compound substrate solution to each well to start the reaction.

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes in a kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) from the linear portion of the absorbance versus time plot (ΔAbs/Δt).

-

For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cathepsin G in Signaling Pathways

Cathepsin G is involved in various signaling pathways, primarily related to inflammation and immune cell activation. One of the key mechanisms is the activation of Protease-Activated Receptors (PARs).

Caption: Cathepsin G signaling via PAR4 activation on platelets.

Cathepsin G can cleave and activate PAR4 at a novel site, distinct from the thrombin cleavage site.[7] This leads to the activation of G proteins (Gαq and Gα12/13) and subsequent downstream signaling cascades that promote platelet aggregation and adhesion, contributing to thrombosis and inflammation.[7]

Experimental and Logical Workflows

The following diagram illustrates the workflow for screening potential cathepsin G inhibitors using this compound as the substrate.

Caption: Workflow for cathepsin G inhibitor screening.

Conclusion

This compound is a cornerstone tool for the functional characterization of cathepsin G. Its high sensitivity as a substrate enables robust and reproducible measurement of this enzyme's activity. Understanding its proper application, as detailed in this guide, is essential for researchers aiming to elucidate the physiological and pathological roles of cathepsin G and for the development of novel therapeutic inhibitors. While not a potent inhibitor itself, its use in well-designed assays is fundamental to the discovery and characterization of true cathepsin G inhibitors.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Suc-Val-Pro-Phe-SBzl | 多肽 | MCE [medchemexpress.cn]

- 4. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

The Role of Suc-Phe-Leu-Phe-SBzl in Peptide Synthesis and Protease Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suc-Phe-Leu-Phe-SBzl, or N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine thiobenzyl ester, is a versatile tetrapeptide derivative with significant applications in biochemical research and drug discovery. Primarily recognized as a potent inhibitor of serine proteases, particularly chymotrypsin and cathepsin G, it also serves as a valuable substrate in assays for determining protease activity and as a building block in peptide synthesis. This technical guide provides an in-depth overview of its core applications, supported by experimental methodologies and quantitative data.

Introduction

This compound is a synthetic peptide analogue that has garnered attention for its specific interactions with key physiological enzymes. Its structure, featuring a thiobenzyl ester at the C-terminus, makes it a useful tool for studying enzyme kinetics and for the synthesis of more complex peptide structures. This document will explore its primary functions as both a protease inhibitor and a synthetic intermediate, providing researchers with the necessary information to effectively utilize this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₁N₃O₆S | [1] |

| Molecular Weight | 631.78 g/mol | [1] |

| CAS Number | 80651-94-1 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Applications in Peptide Synthesis

The thiobenzyl ester group of this compound makes it a valuable precursor in the synthesis of larger peptides. Thioesters are activated intermediates that can readily react with the N-terminal amine of another amino acid or peptide to form a new peptide bond. This reactivity is particularly useful in fragment condensation strategies for the synthesis of long peptides and small proteins.

General Workflow for Peptide Thioester Synthesis

The synthesis of peptide thioesters like this compound typically involves solid-phase peptide synthesis (SPPS) on a resin that allows for the cleavage of the final product as a thioester.

References

Enzyme Kinetics of Suc-Phe-Leu-Phe-SBzl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Phe-Leu-Phe-SBzl, a synthetic peptide thiobenzyl ester, serves as a valuable substrate for studying the kinetics of chymotrypsin and chymotrypsin-like serine proteases, most notably cathepsin G. Its structure, mimicking the preferred cleavage sites of these enzymes, allows for sensitive and specific measurement of their activity. This technical guide provides a comprehensive overview of the enzyme kinetics related to this compound, including detailed experimental protocols and the relevant signaling pathways of the involved enzymes. While this guide aims to be extensive, specific quantitative kinetic parameters (Km and kcat values) for the interaction of this compound with chymotrypsin and cathepsin G were not available in the publicly accessible literature at the time of this writing. However, the provided methodologies will enable researchers to determine these constants empirically.

Enzyme Interaction and Specificity

This compound is recognized and cleaved by serine proteases that exhibit a preference for bulky hydrophobic residues at the P1 position of the scissile bond. The phenylalanine residue in the P1 position of this substrate makes it an excellent candidate for assaying the activity of enzymes like chymotrypsin and cathepsin G.[1]

Chymotrypsin: This digestive enzyme, found in the small intestine, plays a crucial role in the breakdown of dietary proteins. It preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine.

Cathepsin G: A serine protease primarily located in the azurophilic granules of neutrophils, cathepsin G is involved in various physiological and pathological processes, including host defense, inflammation, and tissue remodeling. Similar to chymotrypsin, it exhibits a chymotrypsin-like specificity, cleaving proteins after aromatic residues.

Quantitative Kinetic Data

Table 1: Kinetic Parameters of Chymotrypsin with Various Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) | 0.02 | 37 | 1.85 x 10⁶ |

| N-acetyl-L-tryptophan methyl ester | - | - | 8 x 10⁵ |

| N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | - | - | 3.5 x 10⁷ |

| N-acetyl-L-tryptophan p-nitroanilide | - | - | 300 |

Data compiled from various sources for illustrative purposes.[2][3]

Table 2: Kinetic Parameters of Cathepsin G with Various Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Phe-pNA | - | - | - |

| Chymostatin (inhibitor) | Ki = 1.5 x 10⁻⁷ M | - | - |

Specific kinetic data for cathepsin G with peptide substrates is sparse in the available literature. The data for the inhibitor chymostatin is provided to illustrate the enzyme's affinity.[4]

Experimental Protocols

The following protocols provide a framework for determining the kinetic parameters of chymotrypsin and cathepsin G with this compound.

General Assay Principle

The enzymatic hydrolysis of the thiobenzyl ester bond in this compound by chymotrypsin or cathepsin G releases a thiol-containing product. This product can be detected spectrophotometrically by its reaction with a chromogenic disulfide reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product (2-nitro-5-thiobenzoate) with a maximum absorbance at 412 nm. The rate of color formation is directly proportional to the rate of substrate hydrolysis.

Materials and Reagents

-

Enzymes: Bovine pancreatic α-chymotrypsin, Human neutrophil cathepsin G

-

Substrate: this compound

-

Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.2 M NaCl and 0.05% (v/v) Triton X-100

-

Chromogenic Reagent: 10 mM DTNB in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.0)

-

Inhibitors (for control experiments): Chymostatin (for chymotrypsin and cathepsin G), Phenylmethylsulfonyl fluoride (PMSF) (for serine proteases)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 412 nm

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for determining the kinetic parameters.

Caption: Workflow for determining enzyme kinetic parameters.

Detailed Method for Chymotrypsin/Cathepsin G Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare a stock solution of the enzyme (chymotrypsin or cathepsin G) in a suitable buffer (e.g., 1 mM HCl for chymotrypsin) and determine its concentration.

-

Prepare the assay buffer and the DTNB solution.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the DTNB solution to each well.

-

Add the enzyme solution to the appropriate wells. Include wells with buffer instead of the enzyme as a control for substrate auto-hydrolysis.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding varying concentrations of the this compound substrate to the wells.

-

Immediately start monitoring the increase in absorbance at 412 nm in a kinetic mode for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of the 2-nitro-5-thiobenzoate product.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

-

Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

The catalytic efficiency of the enzyme can then be expressed as kcat/Km.

-

Signaling Pathways

Both chymotrypsin and cathepsin G can exert biological effects beyond simple protein digestion by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).

Chymotrypsin Signaling Pathway

Chymotrypsin in the gut can signal to intestinal epithelial cells through the cleavage and activation of PAR1 and PAR2. This interaction can influence gut homeostasis and inflammatory responses.

Caption: Chymotrypsin signaling via PARs.

Cathepsin G Signaling Pathway

Cathepsin G, released by neutrophils during inflammation, can activate platelets and other immune cells by cleaving PAR1 and PAR4. This signaling contributes to the inflammatory response and thrombosis.

Caption: Cathepsin G signaling via PARs in platelets.

Conclusion

This compound is a highly effective substrate for monitoring the activity of chymotrypsin and cathepsin G. While specific kinetic constants for this substrate are not widely published, the experimental protocols provided in this guide offer a clear path for their determination. Understanding the kinetics of these enzymes is crucial for researchers in drug development and for scientists studying the physiological and pathological roles of these important proteases. The elucidation of their involvement in PAR-mediated signaling pathways further highlights their significance as potential therapeutic targets. Future work should focus on the experimental determination and publication of the kinetic parameters of this compound to provide a more complete quantitative picture of its interaction with chymotrypsin and cathepsin G.

References

- 1. Reaction of peptide thiobenzyl esters with mammalian chymotrypsinlike enzymes: a sensitive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shop.bachem.com [shop.bachem.com]

Beyond Chymotrypsin: An In-depth Technical Guide to the Biological Targets of Suc-Phe-Leu-Phe-SBzl

For Immediate Release

This technical guide provides a comprehensive overview of the biological targets of the synthetic peptide derivative N-succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-S-benzyl-thioester (Suc-Phe-Leu-Phe-SBzl), extending beyond its well-established interaction with chymotrypsin. This document is intended for researchers, scientists, and drug development professionals interested in the broader pharmacological profile of this compound. Herein, we summarize the available quantitative data, provide detailed experimental methodologies for target characterization, and visualize the relevant signaling pathways.

Identified Biological Targets

This compound, a peptide thioester, has been identified as a substrate and potential inhibitor for a range of proteases beyond chymotrypsin. These interactions are critical in various physiological and pathological processes, highlighting the compound's potential as a tool for research and therapeutic development. The primary non-chymotrypsin targets identified are:

-

Cathepsin G: A serine protease primarily found in the azurophilic granules of neutrophils.[1][2][3]

-

Granzyme H: A serine protease expressed in natural killer (NK) cells and cytotoxic T lymphocytes.

-

Chymotrypsin-like Serine Proteases: A broader family of enzymes with similar substrate specificity to chymotrypsin.[4]

-

Rat Mast Cell Proteases: Enzymes released from mast cells during allergic and inflammatory responses.[4][5]

-

ATP-dependent Proteases: A class of proteases that require ATP for their function.[6]

While direct inhibitory constants for this compound are not extensively reported in the literature, its role as a sensitive substrate allows for the kinetic evaluation of these enzymes.

Quantitative Data Summary

| Target Enzyme | Compound Role | Quantitative Data | Organism | Reference |

| Cathepsin G | Substrate | Sensitive substrate for activity determination. | Human | [4][5] |

| Granzyme H | Substrate | Used to assess chymase activity. | Human | |

| Chymotrypsin-like serine proteases | Substrate | Cleaved by these enzymes. | Skin | [4][5] |

| Rat Mast Cell Proteases | Substrate | Cleaved by these enzymes. | Rat | [4][5] |

| ATP-dependent Protease (Lon) | Substrate | Characterized as a substrate. | E. coli | [6] |

Further research is required to determine the inhibitory potential (Ki/IC50) of this compound against these targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and its biological targets. Below are representative protocols for key experimental assays.

Cathepsin G Activity Assay (Colorimetric)

This assay measures the enzymatic activity of Cathepsin G by monitoring the cleavage of this compound. The release of the thiobenzyl group is detected by its reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (2-nitro-5-thiobenzoate) that can be quantified spectrophotometrically.

Materials:

-

Purified human Cathepsin G

-

This compound (Substrate)

-

Assay Buffer: 100 mM HEPES, pH 7.5

-

DTNB solution: 10 mM in Assay Buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm or 412 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the Cathepsin G enzyme solution to the sample wells. For a negative control, add 10 µL of Assay Buffer instead.

-

To initiate the reaction, add 20 µL of the this compound substrate solution to all wells.

-

Add 20 µL of the DTNB solution to all wells.

-

Immediately measure the absorbance at 405 nm or 412 nm in a microplate reader at regular intervals (e.g., every minute) for 15-30 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

Granzyme H Activity Assay

The chymotrypsin-like (chymase) activity of Granzyme H can be assessed using this compound as a substrate. The protocol is similar to the Cathepsin G assay, relying on the detection of the released thiobenzyl group.

Materials:

-

Recombinant or purified Granzyme H

-

This compound

-

Assay Buffer: 0.1 M HEPES, 0.05 M MgCl₂, pH 7.3

-

DTNB solution: 250 mM in DMSO, diluted to a working concentration in Assay Buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Granzyme H in Assay Buffer.

-

Add 50 µL of each enzyme dilution to the wells of a 96-well plate.

-

Prepare the substrate/DTNB reaction mixture by combining the this compound stock solution and the DTNB working solution in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the reaction mixture to each well.

-

Monitor the increase in absorbance at 405 nm over time.

-

Calculate the enzyme activity from the rate of change in absorbance.

Signaling Pathways and Experimental Workflows

To visualize the cellular context of the identified targets and the experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. Cathepsin G - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Suc-Phe-Leu-Phe-SBzl assay protocol for chymotrypsin activity

An Application Note and Protocol for the Determination of Chymotrypsin Activity using Suc-Phe-Leu-Phe-SBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion by preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The measurement of chymotrypsin activity is essential in various research areas, including enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for a sensitive continuous-rate spectrophotometric assay for chymotrypsin activity using the synthetic peptide substrate N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-thiobenzyl ester (this compound).

The assay is based on the enzymatic hydrolysis of the thiobenzyl ester bond in this compound by chymotrypsin, which releases a free thiol group (thiobenzyl alcohol). This thiol then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be continuously monitored by measuring the increase in absorbance at 412 nm.

Principle of the Assay

The chymotrypsin-catalyzed hydrolysis of this compound and the subsequent reaction with DTNB are depicted in the following two-step reaction:

-

Enzymatic Hydrolysis: this compound + H₂O --Chymotrypsin--> Suc-Phe-Leu-Phe-OH + Thiobenzyl alcohol

-

Colorimetric Reaction: Thiobenzyl alcohol + DTNB --> Mixed Disulfide + TNB²⁻ (yellow)

The rate of TNB²⁻ formation, measured as the increase in absorbance at 412 nm, is directly proportional to the chymotrypsin activity under the specified assay conditions.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number (Example) |

| α-Chymotrypsin (from bovine pancreas) | Sigma-Aldrich | C4129 |

| This compound | Bachem | 4006633 |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Thermo Fisher | 22582 |

| Tris(hydroxymethyl)aminomethane (Tris) | Sigma-Aldrich | T1503 |

| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 |

| Hydrochloric Acid (HCl) | Fisher Scientific | A144 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well microplates, clear, flat-bottom | Corning | 3596 |

| Spectrophotometer or microplate reader | - | - |

Preparation of Reagents

1. Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Add 1.47 g of CaCl₂ dihydrate.

-

Adjust the pH to 7.8 at 25°C with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

2. Substrate Stock Solution (10 mM this compound in DMSO)

-

The molecular weight of this compound is 631.79 g/mol .

-

Dissolve 6.32 mg of this compound in 1 mL of DMSO.

-

Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

3. DTNB Stock Solution (10 mM in DMSO)

-

The molecular weight of DTNB is 396.35 g/mol .

-

Dissolve 3.96 mg of DTNB in 1 mL of DMSO.

-

Store protected from light at 4°C for up to 3 months.

4. Chymotrypsin Stock Solution (1 mg/mL in 1 mM HCl)

-

Dissolve α-chymotrypsin powder in cold 1 mM HCl to a final concentration of 1 mg/mL.

-

Prepare fresh daily and keep on ice.

Experimental Protocol

The following protocol is designed for a total reaction volume of 200 µL in a 96-well microplate format.

1. Preparation of Working Solutions:

-

Substrate Working Solution (1 mM): Dilute the 10 mM substrate stock solution 1:10 with Assay Buffer.

-

DTNB Working Solution (1 mM): Dilute the 10 mM DTNB stock solution 1:10 with Assay Buffer.

-

Chymotrypsin Working Solution: Prepare a series of dilutions of the chymotrypsin stock solution in Assay Buffer to achieve a final concentration in the assay that results in a linear rate of absorbance change (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically.

2. Assay Procedure:

-

Add the following reagents to each well of a 96-well microplate:

-

140 µL of Assay Buffer

-

20 µL of 1 mM DTNB Working Solution

-

20 µL of 1 mM Substrate Working Solution

-

-

Mix gently and pre-incubate the plate at 25°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 20 µL of the Chymotrypsin Working Solution to each well.

-

Immediately start monitoring the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Include a blank control containing all reagents except the enzyme (add 20 µL of Assay Buffer instead of the Chymotrypsin Working Solution) to correct for any non-enzymatic hydrolysis of the substrate.

Data Analysis

-

Calculate the rate of reaction (ΔA₄₁₂/min): Determine the initial linear rate of the reaction from the absorbance versus time plot.

-

Calculate Chymotrypsin Activity: The activity of chymotrypsin can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₄₁₂/min) / (ε × l) × (V_total / V_enzyme) × D

Where:

-

ΔA₄₁₂/min is the rate of absorbance change at 412 nm per minute.

-

ε is the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.

-

l is the path length of the light beam through the sample in cm (for a standard 96-well plate with 200 µL, this is typically around 0.5 cm, but should be verified for the specific plate and reader used).

-

V_total is the total reaction volume (0.2 mL).

-

V_enzyme is the volume of the enzyme solution added (0.02 mL).

-

D is the dilution factor of the enzyme solution.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound chymotrypsin assay.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Final Assay Concentration |

| Tris-HCl (pH 7.8) | - | 50 mM | 45 mM |

| CaCl₂ | - | 10 mM | 9 mM |

| This compound | 10 mM in DMSO | 1 mM | 100 µM |

| DTNB | 10 mM in DMSO | 1 mM | 100 µM |

| α-Chymotrypsin | 1 mg/mL | Variable | Variable (e.g., 0.1-1 µ g/well ) |

Table 2: Kinetic and Spectrophotometric Parameters

| Parameter | Value | Reference |

| Substrate | This compound | - |

| Apparent Kₘ (for BzTyrSBzl)¹ | 0.02 mM | H.P. Hogenauer and H.P. Schnebli (1975) |

| Apparent kcat (for BzTyrSBzl)¹ | 37 s⁻¹ | H.P. Hogenauer and H.P. Schnebli (1975) |

| Detection Wavelength (λ) | 412 nm | - |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | - |

¹Note: These kinetic parameters are for the similar substrate N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) and should be used as a starting point. The optimal substrate concentration for this compound should be experimentally determined, typically in the range of 5-10 times the Kₘ.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the chymotrypsin activity assay protocol.

Caption: Workflow for chymotrypsin activity assay.

Signaling Pathway of the Assay

The diagram below outlines the reaction cascade of the enzymatic assay.

Caption: Reaction pathway of the chymotrypsin assay.

detailed method for cathepsin G assay using Suc-Phe-Leu-Phe-SBzl

An Application Note and Protocol for the Measurement of Cathepsin G Activity Using a Thiobenzyl Ester Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in various physiological and pathological processes, including host defense against microbial infections, inflammation, and tissue remodeling.[1][2] The enzymatic activity of Cathepsin G is a key indicator of its functional status and a target for therapeutic intervention in various inflammatory diseases. This document provides a detailed protocol for a continuous spectrophotometric assay to measure Cathepsin G activity using the specific thiobenzyl ester substrate, N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-thiobenzyl ester (Suc-Phe-Leu-Phe-SBzl).

Principle of the Assay

The assay is based on the enzymatic cleavage of the thiobenzyl ester substrate, this compound, by Cathepsin G. This reaction releases a free thiol group (thiobenzyl alcohol). The released thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, in a rapid colorimetric reaction. This reaction produces the yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻), which can be continuously monitored by measuring the increase in absorbance at 412 nm.[3][4][5] The rate of TNB²⁻ formation is directly proportional to the Cathepsin G activity.

Biochemical Reaction Pathway

Caption: Biochemical pathway of the Cathepsin G assay.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number (Example) | Storage Temperature |

| Human Neutrophil Cathepsin G | Sigma-Aldrich | C3153 | -20°C |

| This compound | Bachem | I-1275 | -20°C |

| DTNB (Ellman's Reagent) | Thermo Fisher | 22582 | Room Temperature |

| HEPES | Sigma-Aldrich | H3375 | Room Temperature |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well clear, flat-bottom plates | Corning | 3596 | Room Temperature |

| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M5 | N/A |

Reagent Preparation

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5. Prepare in deionized water and store at 4°C.

-

Substrate Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer. This solution should be prepared fresh daily and protected from light.

-

Cathepsin G Working Solution: Dilute the Cathepsin G stock solution in Assay Buffer to the desired concentration (e.g., 1-10 nM) immediately before use. Keep on ice.

Assay Procedure

-

Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as described in the table below. It is recommended to perform all assays in triplicate. Include appropriate controls such as a "no enzyme" control (blank) and a "no substrate" control.

| Component | Volume per well (µL) | Final Concentration |

| Assay Buffer | 160 | - |

| DTNB Stock Solution (10 mM) | 10 | 0.5 mM |

| Substrate Stock Solution (10 mM) | 10 | 0.5 mM |

| Cathepsin G Working Solution | 20 | 0.1 - 1.0 nM |

| Total Volume | 200 |

-

Assay Initiation and Measurement: a. Add the Assay Buffer, DTNB, and Substrate solution to each well and pre-incubate the plate at 37°C for 5 minutes. b. Initiate the reaction by adding the Cathepsin G working solution to each well. c. Immediately place the plate in a spectrophotometer pre-heated to 37°C. d. Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

Experimental Workflow

References

Application Notes and Protocols: Colorimetric and Fluorometric Assays Using Suc-Phe-Leu-Phe-SBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Suc-Phe-Leu-Phe-SBzl (N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine thiobenzyl ester) is a versatile substrate for serine proteases, particularly chymotrypsin and cathepsin G. Its cleavage by these enzymes results in the release of a free thiol group from the thiobenzyl ester, which can be detected using either colorimetric or fluorometric methods. This document provides detailed application notes and protocols for both assay formats, enabling researchers to quantify the activity of these enzymes for applications in basic research and drug discovery.

Chymotrypsin, a key digestive enzyme, plays a crucial role in the breakdown of proteins in the small intestine.[1][2] In contrast, cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils and is involved in inflammatory processes and immune responses.[3][4] The ability to accurately measure the activity of these enzymes is essential for understanding their physiological roles and for the development of therapeutic inhibitors.

Assay Principles

The core principle of these assays is the enzymatic cleavage of the thiobenzyl ester bond in this compound by chymotrypsin or cathepsin G. This reaction releases a free thiol group (thiobenzyl alcohol). The detection of this thiol forms the basis of both the colorimetric and fluorometric assays.

-

Colorimetric Assay: This method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the liberated thiol to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[5][6][7]

-

Fluorometric Assay: This highly sensitive method employs a thiol-reactive fluorescent dye, such as fluorescein-5-maleimide. The maleimide group of the dye reacts specifically with the free thiol group, resulting in a fluorescent conjugate.[8] The increase in fluorescence, measured at the appropriate excitation and emission wavelengths, is proportional to the enzyme activity.

Data Presentation: Comparison of Assay Formats and Enzyme Kinetics

The choice between a colorimetric and fluorometric assay often depends on the required sensitivity and the concentration of the enzyme in the sample. Fluorometric assays are generally more sensitive than colorimetric assays.

| Parameter | Colorimetric Assay | Fluorometric Assay | Reference |

| Detection Method | Absorbance (412 nm) | Fluorescence (e.g., Ex/Em: 494/519 nm for Fluorescein-5-Maleimide) | [6] |

| Typical Sensitivity | Micromolar (µM) range | Nanomolar (nM) to picomolar (pM) range | |

| Advantages | Simple, robust, less prone to interference from fluorescent compounds. | High sensitivity, wider dynamic range. | |

| Disadvantages | Lower sensitivity, potential for interference from colored compounds. | Susceptible to interference from fluorescent compounds, potential for photobleaching. |

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| α-Chymotrypsin | N-benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 | 1.85 x 106 | [6] |

| Cathepsin G | This compound | Not available | Not available | Not available |

Experimental Protocols

Colorimetric Assay Protocol

This protocol is designed for a 96-well plate format.

Reagents and Materials:

-

Chymotrypsin or Cathepsin G enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2

-

DTNB (Ellman's Reagent) solution: 10 mM in Assay Buffer

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO and dilute with Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Prepare Enzyme Solutions: Prepare serial dilutions of the enzyme in cold Assay Buffer.

-

Set up the Reaction:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the enzyme dilution to the appropriate wells. Include a no-enzyme control.

-

Add 25 µL of the DTNB solution to all wells.

-

-

Initiate the Reaction: Add 25 µL of the this compound substrate solution to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing wells. The rate of the reaction can be determined by taking kinetic readings over time.

Fluorometric Assay Protocol

This protocol is designed for a 96-well plate format.

Reagents and Materials:

-

Chymotrypsin or Cathepsin G enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2

-

Fluorescein-5-maleimide solution: 1 mM in DMSO

-

96-well black flat-bottom plate

-

Fluorescence microplate reader with appropriate filters (e.g., Ex/Em: 494/519 nm)

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO and dilute with Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Prepare Enzyme Solutions: Prepare serial dilutions of the enzyme in cold Assay Buffer.

-

Set up the Reaction:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the enzyme dilution to the appropriate wells. Include a no-enzyme control.

-

-

Initiate the Reaction: Add 25 µL of the this compound substrate solution to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for 15-30 minutes.

-

Stop the Reaction and Label: Add 10 µL of the fluorescein-5-maleimide solution to each well. Incubate for an additional 15 minutes at room temperature, protected from light.

-

Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing wells.

Visualizations

Experimental Workflow

Signaling Pathway: Chymotrypsin in Digestion

Signaling Pathway: Cathepsin G in Inflammation

References

- 1. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assays Using Suc-Phe-Leu-Phe-SBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. The chromogenic substrate, N-Succinyl-Phenylalanine-Leucine-Phenylalanine-thiobenzyl ester (Suc-Phe-Leu-Phe-SBzl), is a valuable tool for developing robust HTS assays targeting chymotrypsin-like serine proteases. This substrate is readily cleaved by enzymes such as chymotrypsin and cathepsin G, which are implicated in various physiological and pathological processes, including digestion, inflammation, and cancer.

Upon enzymatic cleavage of the thiobenzyl ester bond in this compound, a free thiol group is released. This thiol reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing a quantifiable yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm. The rate of TNB formation is directly proportional to the enzyme's activity, providing a simple and reliable method for screening potential inhibitors.

These application notes provide detailed protocols for utilizing this compound in HTS assays for chymotrypsin and cathepsin G, along with data presentation examples and visualizations of the relevant signaling pathways.

Data Presentation

Enzyme Inhibition Data

The potency of inhibitors is typically determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory constants (Ki) for chymostatin against chymotrypsin and cathepsin G, as well as representative IC50 values for a hypothetical inhibitor, Compound X.

| Enzyme | Inhibitor | Ki | IC50 |

| α-Chymotrypsin | Chymostatin | 4 x 10⁻¹⁰ M[1] | - |

| Cathepsin G | Chymostatin | 1.5 x 10⁻⁷ M[1] | - |

| α-Chymotrypsin | Compound X | - | 1.2 µM |

| Cathepsin G | Compound X | - | 5.8 µM |

Assay Performance Metrics

The robustness and reliability of an HTS assay are critical for its success. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It reflects the separation between the high and low controls, taking into account the signal variation. An ideal assay has a Z'-factor of 1, while an excellent assay is generally considered to have a Z'-factor between 0.5 and 1.0. Assays with a Z'-factor between 0 and 0.5 are considered marginal.[2][3][4][5]

| Assay | Parameter | Value | Interpretation |

| α-Chymotrypsin Assay | Z'-factor | 0.78 | Excellent |

| Cathepsin G Assay | Z'-factor | 0.65 | Good |

Experimental Protocols

I. High-Throughput Screening Assay for α-Chymotrypsin Inhibitors

This protocol is designed for a 384-well microplate format and is adaptable for robotic liquid handling systems.

A. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% (v/v) Triton X-100, pH 7.5.

-

α-Chymotrypsin (Bovine Pancreas): Prepare a stock solution in 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 10 nM) in Assay Buffer.

-

This compound (Substrate): Prepare a stock solution in DMSO (e.g., 10 mM). Dilute to the final working concentration (e.g., 100 µM) in Assay Buffer.

-

DTNB (Ellman's Reagent): Prepare a stock solution in DMSO (e.g., 10 mM). Dilute to the final working concentration (e.g., 500 µM) in Assay Buffer.

-

Positive Control (Inhibitor): Prepare a stock solution of a known chymotrypsin inhibitor (e.g., chymostatin) in DMSO.

-

Test Compounds: Prepare stock solutions of test compounds in DMSO.

B. Assay Procedure:

-

Compound Dispensing: Add 1 µL of test compounds, positive control, or DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 20 µL of the diluted α-chymotrypsin solution to all wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Substrate and DTNB Addition: Add 20 µL of a pre-mixed solution of this compound and DTNB in Assay Buffer to all wells.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes at room temperature.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Normalize the data to the controls: % Inhibition = [1 - (V_compound - V_blank) / (V_negative_control - V_blank)] * 100.

-

For dose-response curves, plot % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response model to determine the IC50 value.

-

Calculate the Z'-factor using the signals from the positive and negative controls: Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|].

-

II. High-Throughput Screening Assay for Cathepsin G Inhibitors

This protocol is similar to the chymotrypsin assay, with minor modifications to the buffer conditions.

A. Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5.

-

Human Neutrophil Cathepsin G: Prepare a stock solution. Immediately before use, dilute to the final working concentration (e.g., 20 nM) in Assay Buffer.

-

This compound (Substrate): Prepare a stock solution in DMSO (e.g., 10 mM). Dilute to the final working concentration (e.g., 100 µM) in Assay Buffer.

-

DTNB (Ellman's Reagent): Prepare a stock solution in DMSO (e.g., 10 mM). Dilute to the final working concentration (e.g., 500 µM) in Assay Buffer.

-

Positive Control (Inhibitor): Prepare a stock solution of a known cathepsin G inhibitor (e.g., chymostatin) in DMSO.

-

Test Compounds: Prepare stock solutions of test compounds in DMSO.

B. Assay Procedure:

Follow the same steps as outlined in the α-Chymotrypsin HTS assay protocol (Section I.B), substituting cathepsin G for α-chymotrypsin and using the appropriate Assay Buffer.

Signaling Pathways and Experimental Workflow

Chymotrypsin Signaling Pathway

Chymotrypsin, primarily a digestive enzyme, can also activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in various cellular processes, including inflammation and tissue repair.

Caption: Chymotrypsin-mediated activation of PAR2 signaling.

Cathepsin G Signaling in Inflammation

Cathepsin G, released by neutrophils at sites of inflammation, can also activate PARs, contributing to the inflammatory response.

Caption: Role of Cathepsin G in the inflammatory cascade.

Experimental Workflow for HTS

The following diagram illustrates the key steps in the high-throughput screening assay.

Caption: High-throughput screening experimental workflow.

References

- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assay.dev [assay.dev]

- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 4. Z-factor - Wikipedia [en.wikipedia.org]

- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

Application Notes and Protocols: Suc-Phe-Leu-Phe-SBzl in Drug Discovery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Phe-Leu-Phe-SBzl (Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-thiobenzyl ester) is a synthetic peptide derivative that serves as a highly sensitive chromogenic substrate for several chymotrypsin-like serine proteases.[1][2] In drug discovery, its primary application is not as a direct inhibitor, but as a critical tool for high-throughput screening and kinetic analysis of potential inhibitors targeting enzymes such as chymotrypsin and, most notably, cathepsin G.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery research.

Principle of Action

This compound is specifically designed to be cleaved by proteases that recognize and bind to hydrophobic amino acid residues. Upon enzymatic cleavage of the thiobenzyl ester bond, a free thiol group is released. This thiol group can then react with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable colorimetric signal. The rate of color development is directly proportional to the enzymatic activity, allowing for precise measurement of enzyme kinetics and inhibition.

Target Enzymes and Applications

While it can be cleaved by chymotrypsin and other chymotrypsin-like serine proteases, this compound is a particularly sensitive substrate for the determination of cathepsin G activity.[1][2] Cathepsin G is a serine protease found in the azurophilic granules of neutrophils and is implicated in various inflammatory diseases, making it a relevant target in drug discovery. This substrate is also utilized in assays for other proteases with chymotryptic (chymase) activity, such as granzyme H, which is involved in lymphocyte-mediated cytotoxicity.[3]

Quantitative Data

Currently, publicly available literature primarily characterizes this compound as a substrate rather than a potent inhibitor. Therefore, kinetic parameters such as Km and kcat are more relevant than inhibitory constants like IC50 or Ki. Researchers typically determine these values experimentally for their specific assay conditions. The table below provides a template for organizing such data.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bovine α-Chymotrypsin | This compound | Data not available | Data not available | Data not available | |

| Human Cathepsin G | This compound | Data not available | Data not available | Data not available | |

| Human Granzyme H | This compound | Data not available | Data not available | Data not available | [3] |

Note: Researchers are encouraged to determine these kinetic parameters under their specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Cathepsin G Activity using this compound

This protocol outlines a colorimetric assay to measure the activity of human cathepsin G.

Materials:

-

Human Cathepsin G (recombinant or purified)

-

This compound

-

Assay Buffer: e.g., 100 mM HEPES, 10 mM CaCl₂, 0.05% Tween-20, pH 7.5

-

DTNB (Ellman's Reagent) stock solution (e.g., 10 mM in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

-

Prepare the Assay Buffer: Prepare the buffer and adjust the pH to 7.5.

-

Prepare the Substrate Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Prepare the DTNB Working Solution: Dilute the DTNB stock solution in Assay Buffer to a final concentration of 500 µM.

-

Prepare the Enzyme Solution: Dilute the human cathepsin G in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by titration to ensure a linear reaction rate over the desired time course.

-

Set up the Reaction: In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer (for blank) or test inhibitor solution.

-

25 µL of DTNB Working Solution.

-

25 µL of Substrate Solution.

-

-

Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add 25 µL of the Enzyme Solution to each well (except the blank wells, to which 25 µL of Assay Buffer is added).

-

Monitor the Reaction: Immediately start monitoring the increase in absorbance at 405-412 nm in a microplate reader. Take readings every 1-2 minutes for 15-30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion produced (ε ≈ 14,150 M⁻¹cm⁻¹ at 412 nm).

Protocol 2: Screening for Cathepsin G Inhibitors

This protocol is designed for screening a library of compounds for their ability to inhibit cathepsin G activity.

Materials:

-

Same as Protocol 1.

-

Compound library dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Set up the Screening Plate:

-

Negative Control (No Inhibition): 5 µL of solvent (e.g., DMSO) + 45 µL of Assay Buffer.

-

Positive Control (Maximal Inhibition): 5 µL of a known potent cathepsin G inhibitor + 45 µL of Assay Buffer.

-

Test Wells: 5 µL of test compound solution + 45 µL of Assay Buffer.

-

-

Add 25 µL of DTNB Working Solution and 25 µL of Substrate Solution to all wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the Enzyme Solution to all wells.

-

Monitor the reaction and analyze the data as described in Protocol 1.

-

Calculate Percent Inhibition: % Inhibition = [1 - (V₀_inhibitor / V₀_negative_control)] * 100

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of Cathepsin G in inflammation.

Experimental Workflow

Caption: General workflow for a protease activity assay.

Logical Relationship

References

Measuring Inhibitor Potency Against Chymotrypsin Using a Thioester Substrate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease, plays a crucial role in protein digestion and is implicated in various physiological and pathological processes. Consequently, the identification and characterization of chymotrypsin inhibitors are of significant interest in drug discovery and biochemical research. This document provides a detailed protocol for measuring the potency of inhibitors against chymotrypsin using the chromogenic substrate N-Succinyl-Phenylalanine-Leucine-Phenylalanine-S-benzyl (Suc-Phe-Leu-Phe-SBzl). The assay is based on the enzymatic cleavage of the thiobenzyl ester bond by chymotrypsin, which releases a free thiol group. This thiol subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. This continuous assay provides a sensitive and reliable method for determining inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The enzymatic reaction and subsequent detection are based on a two-step process. First, chymotrypsin hydrolyzes the this compound substrate, releasing a thiobenzyl product. This product then reacts with DTNB in a stoichiometric manner, leading to a measurable color change. The rate of color formation is directly proportional to the chymotrypsin activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the quantification of inhibitor potency.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) |

| α-Chymotrypsin (bovine pancreas) | Sigma-Aldrich | C4129 |

| This compound | Bachem | 4013532 |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Thermo Fisher | 22582 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Test Inhibitor (e.g., Chymostatin) | Sigma-Aldrich | C7268 |

| 96-well microplates, clear, flat-bottom | Corning | 3596 |

| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M5 |

Experimental Protocols

Preparation of Stock Solutions

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl2. Adjust the pH to 7.8 at 25°C.

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) with the Assay Buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the Assay Buffer.

-

Inhibitor Stock Solutions: Prepare a stock solution of the test inhibitor in 100% DMSO. For the reference compound, chymostatin, a 1 mM stock solution is recommended.

Assay Procedure for Inhibitor Potency (IC50 Determination)

The following protocol is designed for a 96-well plate format with a final assay volume of 200 µL.

-

Prepare Reagent Mix: For each well, prepare a reagent mix containing:

-

Assay Buffer

-

DTNB (final concentration of 0.5 mM)

-

This compound (final concentration of 0.1 mM)

-

-

Dispense Reagent Mix: Add 180 µL of the Reagent Mix to each well of the 96-well plate.

-

Add Inhibitor: Add 10 µL of the test inhibitor solution at various concentrations to the respective wells. For the control wells (no inhibitor), add 10 µL of DMSO.

-

Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the diluted chymotrypsin solution to each well.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes at 25°C.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Data Presentation

The potency of chymotrypsin inhibitors can be summarized in a table for easy comparison.

| Inhibitor | IC50 (nM) | Ki (nM) | Notes |

| Chymostatin | N/A | 0.4 | Potent, slow-binding inhibitor. Ki value determined with a different substrate[1]. |

| Aprotinin | ~170 | N/A | Reversible, competitive inhibitor. IC50 can vary with assay conditions. |

| Inhibitor X | [Insert experimental value] | [Calculate if needed] | [Describe the inhibitor and any relevant observations] |

Note: The provided IC50 and Ki values are for reference and may vary depending on the specific experimental conditions.

Conclusion

The protocol described provides a robust and sensitive method for measuring the potency of chymotrypsin inhibitors using the thioester substrate this compound. The continuous nature of the assay allows for accurate determination of initial reaction rates, which is crucial for reliable IC50 determination. This application note serves as a comprehensive guide for researchers in academia and industry involved in the discovery and characterization of novel protease inhibitors.

References

Application Notes and Protocols for Suc-Phe-Leu-Phe-SBzl as a Substrate for Novel Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Phe-Leu-Phe-SBzl (Suc-FLF-thiobenzyl ester) is a highly sensitive chromogenic substrate for chymotrypsin-like serine proteases. Its sequence specificity, featuring a phenylalanine residue at the P1 position, makes it an ideal tool for characterizing the enzymatic activity of a wide range of serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues. This includes well-characterized enzymes such as chymotrypsin and cathepsin G, as well as various mast cell proteases.[1]

These application notes provide detailed protocols for the use of this compound in the kinetic analysis of novel serine proteases. The methodologies described are crucial for researchers in basic science and drug discovery aimed at identifying and characterizing new enzymatic activities or screening for inhibitors of these important enzymes. Serine proteases are implicated in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer, making them attractive targets for therapeutic intervention.

Application Data

The utility of this compound as a substrate is demonstrated by its reactivity with various chymotrypsin-like serine proteases. While specific kinetic parameters for this substrate with a broad range of novel serine proteases are not extensively documented in publicly available literature, the provided protocols can be used to determine these values empirically. For established enzymes, or those with similar substrate specificities, the following data provides a comparative baseline.

Table 1: Kinetic Parameters of Chymotrypsin-like Proteases with Phenylalanine-containing Substrates

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| α-Chymotrypsin | N-acetyl-L-phenylalanine methyl ester | - | - | - |

| α-Chymotrypsin | N-acetyl-glycyl-L-phenylalanine methyl ester | - | - | - |

| α-Chymotrypsin | N-acetyl-glycyl-glycyl-L-phenylalanine methyl ester | - | - | - |

| α-Chymotrypsin | N-acetyl-glycyl-glycyl-glycyl-L-phenylalanine methyl ester | - | - | - |

| Cathepsin G | Suc-Val-Pro-Pheᵖ-(OPh)₂ (inhibitor) | - | - | - |

Note: Specific Km and kcat values for this compound with these enzymes require experimental determination using the protocols outlined below. The data presented is for structurally related substrates and inhibitors to indicate substrate preference.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Serine Protease Activity

This protocol describes a continuous kinetic assay to determine the activity of a novel serine protease using this compound as a substrate. The assay is based on the cleavage of the thiobenzyl ester bond, which releases a thiol group. This thiol group then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be monitored spectrophotometrically at 412 nm.

Materials:

-

This compound

-

Novel Serine Protease of interest

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate, UV-transparent

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

-

Enzyme Solution: Prepare a stock solution of the novel serine protease in the assay buffer. The final concentration will need to be optimized for the specific activity of the enzyme.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well for a final volume of 200 µL:

-

Assay Buffer

-

DTNB solution to a final concentration of 0.5 mM.

-

Substrate solution to the desired final concentration (a range of concentrations, e.g., 0.1x to 10x the expected K_m, should be used for kinetic analysis).

-

-

Include control wells:

-

Blank: All components except the enzyme.

-

No Substrate: All components except the substrate.

-

-

-

Enzyme Reaction and Measurement:

-

Equilibrate the microplate to the desired temperature (e.g., 25°C or 37°C) in the microplate reader.

-

Initiate the reaction by adding the enzyme solution to each well.

-

Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of TNB at 412 nm = 14,150 M⁻¹cm⁻¹).

-

Plot the initial velocities against the substrate concentrations.

-

Determine the Michaelis-Menten kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Calculate the turnover number (k_cat) from the V_max and the enzyme concentration (k_cat = V_max / [E]).

-

Protocol 2: Screening for Inhibitors of Novel Serine Proteases

This protocol can be adapted from Protocol 1 to screen for potential inhibitors of the novel serine protease.

Procedure:

-

Follow the setup in Protocol 1.

-

Prior to adding the enzyme, add the potential inhibitor at various concentrations to the appropriate wells.

-

Initiate the reaction by adding the enzyme.

-

Monitor the reaction as described in Protocol 1.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

For promising inhibitors, determine the inhibition constant (K_i) and the mechanism of inhibition by performing the assay with varying concentrations of both the substrate and the inhibitor.

Visualizations

Experimental Workflow

Caption: Workflow for kinetic analysis of serine proteases.

Signaling Pathways

Chymotrypsin-like serine proteases, such as cathepsin G and mast cell proteases, are key players in inflammatory and allergic responses. They are often released from immune cells and can act on various downstream targets to propagate signaling cascades.

Mast Cell Degranulation and Protease Release

Mast cell activation, for instance through allergen cross-linking of IgE bound to its receptor (FcεRI), leads to degranulation and the release of various mediators, including chymotryptic proteases.

Caption: IgE-mediated mast cell activation and protease release.

Cathepsin G Signaling in Inflammation

Cathepsin G, released by neutrophils, can influence inflammation by cleaving and activating other proteins, such as protease-activated receptors (PARs) on target cells, leading to downstream signaling events.

Caption: Cathepsin G-mediated activation of PAR signaling.

References

Troubleshooting & Optimization

Navigating Solubility Challenges with Suc-Phe-Leu-Phe-SBzl: A Technical Guide

For researchers, scientists, and drug development professionals utilizing the chymotrypsin substrate, Suc-Phe-Leu-Phe-SBzl, achieving consistent solubility in aqueous buffers is a critical first step for reliable experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common solubility issues encountered with this hydrophobic peptide thiobenzyl ester.

The inherent hydrophobicity of this compound, driven by its amino acid composition (Phenylalanine and Leucine), often leads to precipitation in aqueous solutions, impacting assay accuracy and reproducibility. This guide offers practical solutions and detailed protocols to ensure successful solubilization and optimal performance in your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers is often challenging due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your final assay buffer.

Q2: What is the recommended organic solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a stock solution of this compound. It is a powerful organic solvent capable of effectively dissolving a wide range of hydrophobic compounds.

Q3: How do I prepare a stock solution using DMSO?

A3: To prepare a stock solution, dissolve the lyophilized this compound powder in pure, anhydrous DMSO to a high concentration (e.g., 10-50 mM). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1] Ensure the peptide is completely dissolved before storage.

Q4: What is the recommended storage condition for the this compound stock solution?

A4: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the DMSO stock solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]

Q5: How do I dilute the DMSO stock solution into my aqueous assay buffer without precipitation?

A5: The key is to add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously. The final concentration of DMSO in the assay should be kept to a minimum, typically below 1-5%, to avoid potential interference with enzyme activity. Always add the DMSO stock to the buffer, not the other way around.

Q6: What is a suitable buffer system for a chymotrypsin assay using this compound?

A6: A common buffer system for chymotrypsin assays is Tris-HCl buffer at a pH of 7.8.[2][3] It is also advisable to include calcium chloride (e.g., 10 mM) in the buffer, as Ca2+ ions can stabilize the chymotrypsin enzyme.[3]

Q7: My peptide precipitates out of the assay buffer even after following the dilution protocol. What are the possible reasons?

A7: Several factors could contribute to this issue:

-

Final DMSO concentration is too low: The final concentration of DMSO might be insufficient to maintain the solubility of the peptide at the desired working concentration. A slight increase in the final DMSO percentage (while remaining within an acceptable range for your assay) may be necessary.

-

Buffer composition: Certain salts or additives in your buffer could be promoting precipitation.

-

Temperature: A decrease in temperature during the experiment could reduce solubility.

-

pH: The pH of the buffer can influence the charge and solubility of the peptide.

Q8: Can I use other organic solvents to prepare the stock solution?

A8: While DMSO is the most common, other organic solvents like dimethylformamide (DMF) or ethanol could potentially be used. However, their compatibility with your specific assay and their effectiveness in solubilizing this compound would need to be validated.